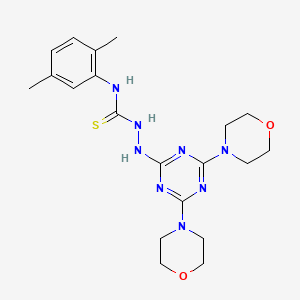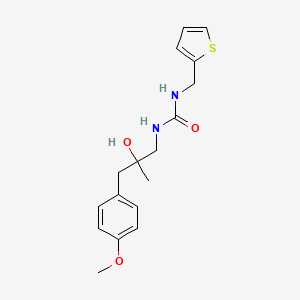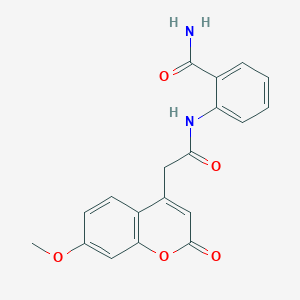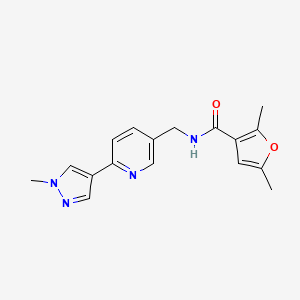
6-morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine, commonly known as TAK-659, is a small molecule inhibitor that is used in scientific research applications. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Scientific Research Applications
Morpholine Derivatives in Scientific Research
Morpholine derivatives, owing to their unique structural features, have been extensively investigated for their pharmacological potential. The six-membered ring structure, which contains both nitrogen and oxygen atoms, makes morpholine a versatile scaffold for chemical synthesis. Morpholine derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Researchers have synthesized various morpholine analogs to explore their potential in treating different diseases, demonstrating the importance of this moiety in medicinal chemistry (Asif & Imran, 2019).
Triazine Derivatives in Scientific Research
Similarly, triazine derivatives are another class of compounds with significant scientific interest. Triazines, characterized by a six-membered ring containing three nitrogen atoms, are known for their diverse biological activities. These compounds have been studied for their antibacterial, antifungal, anticancer, antiviral, and antimalarial properties. The versatility of the triazine core allows for the synthesis of numerous derivatives with potent pharmacological activities, underscoring the potential of triazine as a core moiety in the development of new therapeutic agents (Verma, Sinha, & Bansal, 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various tumor cellular targets .
Mode of Action
It is suggested that similar compounds may covalently bind to dna molecules, including those in tumor cells, thereby inhibiting dna replication .
Biochemical Pathways
Similar compounds have been shown to interact with various tumor cellular targets, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been shown to inhibit dna replication in tumor cells .
properties
IUPAC Name |
6-morpholin-4-yl-4-N-phenyl-2-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)14-6-8-16(9-7-14)25-18-26-17(24-15-4-2-1-3-5-15)27-19(28-18)29-10-12-30-13-11-29/h1-9H,10-13H2,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVRLYOIWOTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(F)(F)F)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N2-phenyl-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2583486.png)
![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)
![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)



![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)
![4,8-Dimethoxy-8-(3-methyl-but-2-enyl)-5,6,7,8-tetrahydro-furo[2,3-b]quinolin-7-ol](/img/structure/B2583501.png)



![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)
